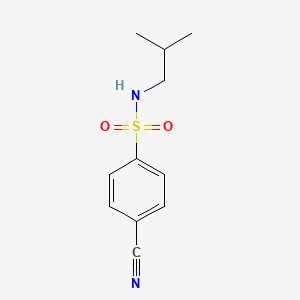

4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 923105-24-2 . It has a molecular weight of 238.31 . The IUPAC name for this compound is 4-cyano-N-isobutylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide is 1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Synthesis and Characterization

Research on similar sulfonamide compounds has involved their synthesis and detailed characterization, including studies on their structural and spectroscopic properties. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide demonstrated comprehensive characterizations through FTIR, NMR, single crystal X-ray diffraction, and thermal analysis. These studies have paved the way for understanding the chemical properties and potential applications of sulfonamide compounds in various fields, including material science and pharmaceuticals (Sarojini et al., 2012); (Sarojini et al., 2013).

Phase Equilibria and Modeling

Studies have also focused on the phase equilibria and modeling of compounds similar to 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide, especially in relation to ionic liquids. For example, the phase diagrams of N-butyl-4-methylpyridinium bis{(trifluoromethyl)sulfonyl}imide with various solvents were explored, highlighting the compound's potential in understanding solvent interactions and phase behavior, which is crucial for designing processes in chemical engineering and developing new materials (Domańska et al., 2010).

Catalytic Applications

Catalytic applications have been identified for sulfonamide compounds, including the use of N,N′-dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) in tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. This highlights the potential of sulfonamides in catalysis, offering a route to synthesize protected intermediates in organic synthesis with high efficiency and under benign conditions (Khazaei et al., 2007).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, sulfonamide compounds have been synthesized and evaluated for their biological activities, including antibacterial and antifungal properties. This area of research underscores the importance of sulfonamides in developing new therapeutics and understanding their mechanisms of action against various pathogens (Oliveira et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

作用機序

Target of Action

The primary targets of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide Sulfonamides, a class of compounds to which this compound belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Mode of Action

4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide: likely interacts with its targets by mimicking the structure of p-aminobenzoic acid, thereby preventing the normal function of enzymes involved in the folic acid metabolism cycle . This results in the inhibition of bacterial multiplication .

Biochemical Pathways

The action of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide affects the folic acid metabolism cycle, a crucial pathway for bacterial growth and multiplication . By inhibiting this pathway, the compound prevents the synthesis of nucleotides, which are essential for DNA replication .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide Most sulfonamides are known to be readily absorbed orally .

Result of Action

The molecular and cellular effects of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide ’s action likely include the inhibition of DNA replication in bacteria, leading to a halt in their growth and multiplication .

特性

IUPAC Name |

4-cyano-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKHWMYOOYINTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)

![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)